molecular formula C17H14N4O6S B3726039 4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide

4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide

Cat. No.: B3726039
M. Wt: 402.4 g/mol
InChI Key: JPYCRKPXDVGJHA-ZSOIEALJSA-N
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Description

4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a nitrophenyl group, and a benzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S/c1-10-14(8-11-2-7-16(22)15(9-11)21(24)25)17(23)20(19-10)12-3-5-13(6-4-12)28(18,26)27/h2-9,22H,1H3,(H2,18,26,27)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCRKPXDVGJHA-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)O)[N+](=O)[O-])C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of a phenyl ring, followed by reduction to introduce the hydroxyl group.

    Formation of the benzenesulfonamide moiety: This can be done by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group may play a role in electron transfer processes, while the sulfonamide moiety can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitrophenylacetic acid
  • 4-Hydroxy-3-nitroacetophenone
  • 4-Hydroxy-2-quinolones

Uniqueness

4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the benzenesulfonamide moiety distinguishes it from other similar compounds, providing unique opportunities for research and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide
Reactant of Route 2
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4-[(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide

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